molecular formula C8H16ClNO B2410147 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride CAS No. 2094312-44-2

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B2410147
CAS No.: 2094312-44-2
M. Wt: 177.67
InChI Key: YJTKYHQTFHMCAX-UHFFFAOYSA-N
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Properties

IUPAC Name

5-ethoxyspiro[2.3]hexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-10-6-3-8(4-6)5-7(8)9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKYHQTFHMCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves several steps, starting with the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution. The ethoxy group is introduced via an etherification reaction, and the amine group is added through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride
  • 5-Propoxyspiro[2.3]hexan-1-amine hydrochloride
  • 5-Butoxyspiro[2.3]hexan-1-amine hydrochloride

Uniqueness

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are desired .

Biological Activity

5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C8H15NO·HCl
  • Molecular Weight : Approximately 177.67 g/mol
  • Structure : Characterized by a spirocyclic framework that contributes to its biological interactions.

Research indicates that this compound interacts primarily with GABA (gamma-aminobutyric acid) receptors, which are crucial in the modulation of neurotransmitter systems in the brain. The compound's rigid structure allows for enhanced binding affinity, potentially leading to improved therapeutic effects for neurological disorders compared to more flexible analogs.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • GABA Modulation : Significant activity in modulating GABA receptors, which may provide therapeutic benefits in treating anxiety, epilepsy, and other neurological conditions.
  • Neurotransmitter Interaction : Compounds with similar structures have shown the ability to influence neurotransmitter systems, suggesting a potential for broader pharmacological applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure TypeNotable Activities
This compoundSpirocyclicGABA receptor modulation
5-Methoxyspiro[2.3]hexan-1-amineMethoxy variantSimilar binding properties
BicifadineCyclopropyl-containingAntifungal and antibacterial activities

Study on GABA Receptor Binding Affinity

A study demonstrated that this compound exhibited a higher binding affinity for GABA receptors compared to more traditional anxiolytics. This suggests that it could serve as a promising candidate for drug development aimed at treating anxiety and depression.

Neuroprotective Effects

Additional research has indicated potential neuroprotective effects of the compound in models of neurodegeneration. The spirocyclic structure allows for specific interactions with neuronal receptors, which may help mitigate the effects of oxidative stress and inflammation in neural tissues.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules targeting neurological disorders.
  • Pharmacology : Exploring its role as a pharmacophore in drug design aimed at enhancing the efficacy of existing treatments for anxiety and epilepsy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves two stages: (1) Spiro-ring formation using cyclopropane precursors under high-pressure conditions with ammonia or amine sources, and (2) Hydrochloride salt formation by treating the free amine with hydrochloric acid. For example, spiro[2.3]hexane derivatives can be synthesized via cyclopropanation of alkenes using diazo compounds, followed by ethoxylation at the 5-position. The hydrochloride salt is precipitated under controlled pH conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic structure and ethoxy group placement.
  • HPLC-MS for purity assessment (≥95% purity is typical for research-grade material).
  • Elemental analysis (C, H, N, Cl) to verify stoichiometry.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the hydrochloride salt?

  • Methodological Answer :

  • Continuous flow reactors enhance scalability by ensuring precise control of temperature, pressure, and reagent mixing, reducing side reactions.
  • Automated pH monitoring during hydrochloride formation minimizes over-acidification, which can degrade the spirocyclic backbone.
  • DoE (Design of Experiments) methodologies can identify critical parameters (e.g., solvent polarity, reaction time) for maximizing yield .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) can detect conformational flexibility in the spirocyclic system, which may cause signal splitting.
  • DFT (Density Functional Theory) calculations predict expected chemical shifts and coupling constants, aiding in assignment.
  • Cross-validate with alternative techniques like IR spectroscopy (to confirm functional groups) or Raman spectroscopy (to probe ring strain) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulate matter.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal.
  • Storage : Keep in airtight containers with desiccants to prevent hydrolysis of the ethoxy group .

Data Interpretation and Experimental Design

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
  • Phase Diagrams : Construct ternary phase diagrams (e.g., water-ethanol-acetone) to identify optimal crystallization conditions.
  • High-Throughput Screening : Automated platforms can test solubility in 96-well plates with varied solvent ratios .

Q. What strategies are effective in mitigating racemization during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily introduce a chiral group to stabilize the desired enantiomer.
  • Low-Temperature Reactions : Reduce thermal energy to limit epimerization.
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₈H₁₆ClNO (hypothetical)
Melting Point180–185°C (decomposes)
Recommended HPLC ColumnC18 reverse-phase, 5 µm, 150 mm length
Key IR Absorptions3300 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C)

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